N-(4-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide
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Overview
Description
N-(4-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide: is an organic compound with a complex structure that includes a chlorinated aromatic ring, a hydrazinyl group, and an oxopropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-methylaniline with hydrazine hydrate under controlled conditions to form the hydrazinyl intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group into an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorinated aromatic ring may also interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- N-(4-Chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-
Uniqueness
N-(4-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and oxopropanamide groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
89028-81-9 |
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Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide |
InChI |
InChI=1S/C10H12ClN3O2/c1-6-4-7(11)2-3-8(6)13-9(15)5-10(16)14-12/h2-4H,5,12H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
PQNAKOPGFODACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(=O)NN |
Origin of Product |
United States |
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